3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide
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Overview
Description
3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide is a complex organic compound with a molecular formula of C11H15N5O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide typically involves the reaction of 1,3,7-trimethylxanthine (caffeine) with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in cellular processes. Its effects are mediated through binding to active sites on target proteins, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a structurally related compound with stimulant properties.
Theobromine: 3,7-Dimethylxanthine, another purine derivative with similar chemical properties.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Properties
CAS No. |
5438-72-2 |
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Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propanamide |
InChI |
InChI=1S/C11H15N5O3/c1-14-7(5-4-6(12)17)13-9-8(14)10(18)16(3)11(19)15(9)2/h4-5H2,1-3H3,(H2,12,17) |
InChI Key |
STMPPRPZVXGOGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCC(=O)N |
Origin of Product |
United States |
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